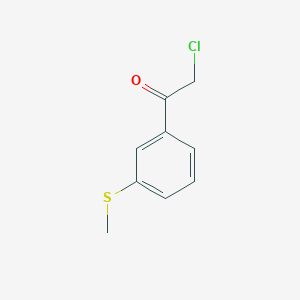

2-Chloro-1-(3-methylsulfanyl-phenyl)ethanone

Description

2-Chloro-1-(3-methylsulfanyl-phenyl)ethanone is a chloroethanone derivative characterized by a ketone group at position 1, a chlorine atom at position 2, and a 3-methylsulfanyl-phenyl substituent. The methylsulfanyl (SCH₃) group on the aromatic ring contributes to its electronic and steric properties, influencing reactivity in synthetic pathways.

Properties

IUPAC Name |

2-chloro-1-(3-methylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPCDJFXEFAHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

Friedel-Crafts Acylation: This involves the reaction of 3-methylthiophenol with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Nucleophilic Substitution: Another method involves the substitution reaction of 3-methylthiophenol with chloroacetyl chloride.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(3-methylsulfanyl-phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed:

Oxidation: this compound can be oxidized to form 2-chloro-1-(3-methylsulfanyl-phenyl)ethanoic acid.

Reduction: The corresponding alcohol, 2-chloro-1-(3-methylsulfanyl-phenyl)ethanol, can be formed.

Substitution: Various substituted products can be obtained depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(3-methylsulfanyl-phenyl)ethanone has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-1-(3-methylsulfanyl-phenyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-Chloro-1-(3-fluorophenyl)ethanone (CAS 53688-18-9)

- Structure : Fluorine substituent at the meta position.

- Properties : The electron-withdrawing fluorine increases the electrophilicity of the ketone, accelerating nucleophilic substitution reactions compared to methylsulfanyl derivatives. Molecular weight: 172.58 g/mol .

- Applications : Used as a precursor in fluorinated pharmaceutical intermediates.

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (CAS 1204-22-4)

- Structure : Two methoxy groups at positions 2 and 3.

- Properties : Methoxy groups are electron-donating, reducing ketone reactivity. Melting point: 88–90°C .

- Synthesis : Prepared via Friedel-Crafts acylation or Hoesch reaction .

2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Heterocyclic Analogues

2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone

- Structure : Indole ring with a methoxy group.

- Synthesis : Reacts 7-methoxyindole with chloroacetyl chloride under pressurized conditions (23% yield) .

- Challenges : Lower yields compared to phenyl-based derivatives due to steric hindrance.

2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone

- Structure : Tetrazole ring instead of phenyl.

- Reactivity: The electron-deficient tetrazole enhances chloro group displacement, facilitating reactions with amines (e.g., piperidine) to form ethanone derivatives .

Sulfur-Containing Analogues

1-(4-Chlorophenyl)-2-(3-phenylisoquinolylsulfanyl)ethanone

- Structure: Isoquinoline-sulfanyl moiety.

- Synthesis: Reacts 2-bromo-1-(4-chlorophenyl)ethanone with mercapto-isoquinoline in ethanol .

- Applications: Potential in coordination chemistry due to sulfur's chelating ability.

1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)ethanone (CAS 1334146-20-1)

Common Pathways

- Chloroacetyl Chloride Route : Reacting aromatic substrates (e.g., indoles, tetrazoles) with chloroacetyl chloride under basic conditions (e.g., DBU) or irradiation .

- Halogen Exchange: Using sodium ethoxide and halogenated ketones (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in ethanol under microwave irradiation .

Physicochemical and Reactivity Comparisons

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity Features |

|---|---|---|---|

| 2-Chloro-1-(3-methylsulfanyl-phenyl)ethanone | 214.71* | Not reported | Moderate electrophilicity due to SCH₃ |

| 2-Chloro-1-(3-fluorophenyl)ethanone | 172.58 | Not reported | High electrophilicity (F electron-withdrawing) |

| 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | 214.65 | 88–90 | Reduced reactivity (electron-donating OCH₃) |

| 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)ethanone | 279.13 | Not reported | Low nucleophilic substitution (SO₂CH₃) |

*Calculated based on formula C₉H₉ClOS.

Biological Activity

2-Chloro-1-(3-methylsulfanyl-phenyl)ethanone is a chemical compound with potential biological activities that are currently under investigation. This compound features a chloro group and a methylsulfanyl phenyl moiety, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C10H11ClOS

- CAS Number : 23213262

- Structure : The compound consists of a chloro group attached to an ethanone structure, with a 3-methylsulfanyl phenyl group.

The biological activity of this compound is hypothesized to involve interactions with specific biomolecules, including enzymes and receptors. The chloro and methylsulfanyl groups may facilitate binding to nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, its structural analogs have shown effectiveness against various pathogens, suggesting that this compound may possess similar properties.

Cytotoxicity Studies

Cytotoxicity testing on different cell lines is essential for evaluating the safety and therapeutic potential of this compound. Preliminary data suggest that it may have moderate cytotoxic effects, which can be quantified using the half-maximal inhibitory concentration (IC50).

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | >100 |

| THP1 | >100 |

These values indicate that the compound has a relatively high threshold for cytotoxicity, which is favorable for potential therapeutic applications.

Case Studies

- Antileishmanial Activity : In a study evaluating compounds against Leishmania donovani, derivatives similar to this compound demonstrated significant activity against both promastigote and axenic amastigote stages. The effective concentration (EC50) for these stages was reported as low as 3.7 µM, indicating strong potential for further development as an antileishmanial agent .

- Cancer Cell Lines : Research has also focused on the cytotoxic effects of this compound on cancer cell lines such as HeLa and PC3. The selectivity index (SI), calculated as the ratio of CC50 (cytotoxic concentration) to EC50 (effective concentration), provides insight into the therapeutic window of the compound. A higher SI indicates better selectivity for cancer cells over normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.